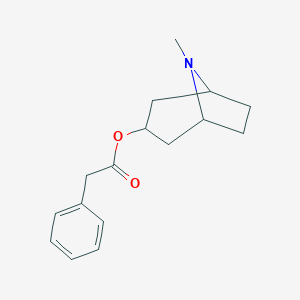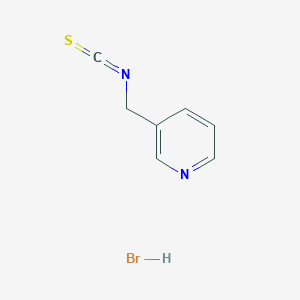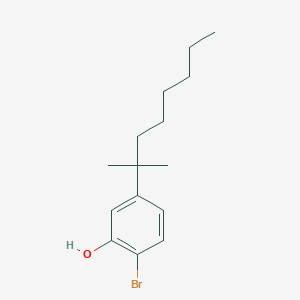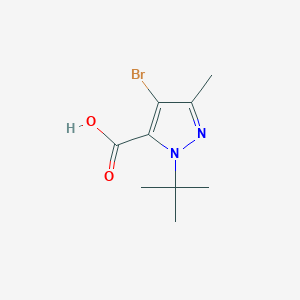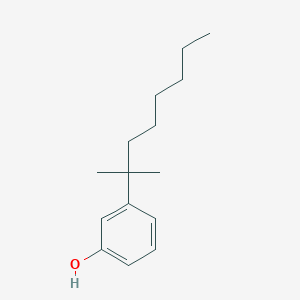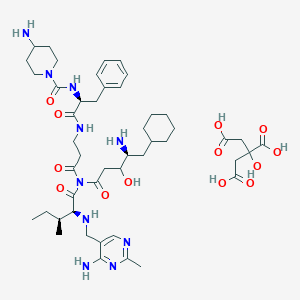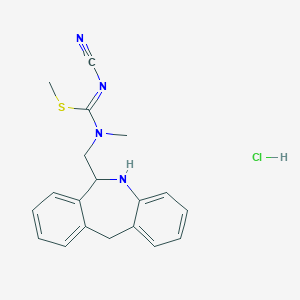
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine, also known as DMT, is a chemical compound that has been extensively studied in scientific research. It has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
The mechanism of action of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine is not fully understood, but it is believed to act on the serotonin receptor system in the brain. Specifically, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine is thought to activate the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has also been found to have agonist activity at the sigma-1 receptor, which may be responsible for its antidepressant effects.
生化和生理效应
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have a range of biochemical and physiological effects. In animal studies, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has also been found to increase levels of the antioxidant glutathione, which may protect against oxidative stress. In humans, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to induce altered states of consciousness, including mystical and spiritual experiences.
实验室实验的优点和局限性
One advantage of using 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine in lab experiments is its potent and specific effects on the serotonin receptor system. This makes it a useful tool for studying the neural mechanisms of consciousness and the effects of hallucinogenic drugs. However, one limitation of using 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine is its potential for abuse and its illegal status in many countries. This can make it difficult to obtain and use in lab experiments.
未来方向
There are many future directions for research on 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine. One area of interest is the development of new drugs based on the structure of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine for the treatment of cancer and other diseases. Another area of interest is the study of the long-term effects of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine use on the brain and the potential for neuroplasticity. Additionally, further research is needed to understand the mechanism of action of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine and its effects on the serotonin receptor system. Finally, the potential therapeutic applications of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine in the treatment of depression, anxiety, and addiction should be further explored.
合成方法
The synthesis of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine involves the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene with chloroacetonitrile in the presence of sodium hydride. The resulting product is then treated with thionyl chloride to yield 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine. This synthesis method has been optimized to produce high yields of 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine with high purity.
科学研究应用
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been widely studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have anticancer properties and has been used as a lead compound for the development of new anticancer drugs. In neuroscience, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have hallucinogenic properties and has been used to study the neural mechanisms of consciousness. In pharmacology, 6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine has been found to have potential therapeutic applications in the treatment of depression, anxiety, and addiction.
属性
CAS 编号 |
144332-32-1 |
|---|---|
产品名称 |
6-(N,S-Dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine |
分子式 |
C19H21ClN4S |
分子量 |
372.9 g/mol |
IUPAC 名称 |
methyl N'-cyano-N-(6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethyl)-N-methylcarbamimidothioate;hydrochloride |
InChI |
InChI=1S/C19H20N4S.ClH/c1-23(19(24-2)21-13-20)12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)22-18;/h3-10,18,22H,11-12H2,1-2H3;1H |
InChI 键 |
SXUWUWKJIWJESU-UHFFFAOYSA-N |
SMILES |
CN(CC1C2=CC=CC=C2CC3=CC=CC=C3N1)C(=NC#N)SC.Cl |
规范 SMILES |
CN(CC1C2=CC=CC=C2CC3=CC=CC=C3N1)C(=NC#N)SC.Cl |
同义词 |
6-(N,S-dimethyl-N'-cyanoisothioureidomethyl)-6,11-dihydro-5H-dibenz(b,e)azepine Fran 12 Fran-12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



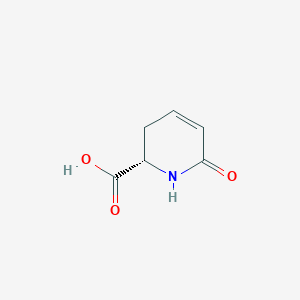
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)
![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)
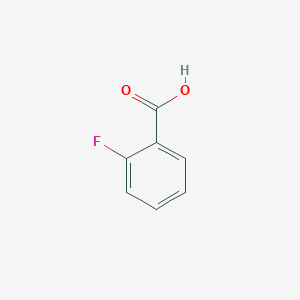
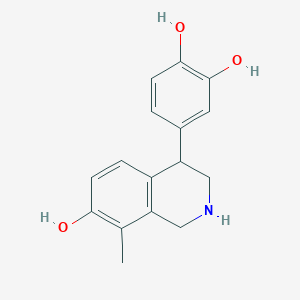
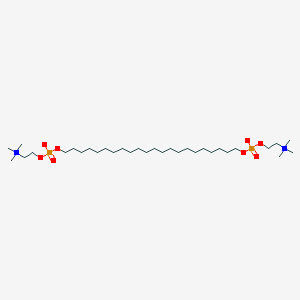
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
